9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- is a chemical compound classified under the acridine derivatives. It is characterized by a tetrahydroacridine structure, which consists of a bicyclic system derived from acridine. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under various chemical databases, including DrugBank and BenchChem, with a CAS number of 113106-23-3. It is primarily synthesized in laboratory settings for research purposes.
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- falls under the category of organic compounds, specifically within the sub-class of acridines. Acridines are known for their aromatic properties and are often used in pharmaceuticals due to their diverse biological activities.
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes the reduction of acridine derivatives followed by the introduction of cycloheptyl groups.
The molecular structure of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- features a bicyclic framework with nitrogen atoms incorporated into the ring system. The cycloheptyl group is attached to the nitrogen atom at position four of the tetrahydroacridine structure.
C1=CC2=C(C=C1)C(=CN2)C(C)CCCCC
.9-Acridinamine can participate in several chemical reactions:
The mechanism of action for 9-Acridinamine involves its interaction with biological targets through its acridine structure. It may act as an inhibitor in various enzymatic processes by binding to active sites due to its structural similarity with natural substrates.
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- has several scientific applications:
This compound represents a significant area of interest within organic chemistry and medicinal research due to its unique structure and potential functionalities.
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8